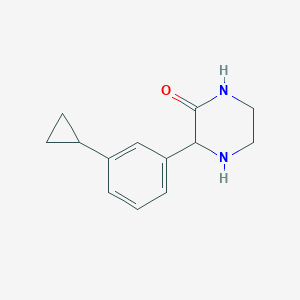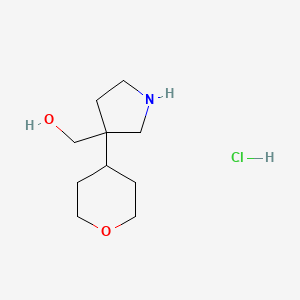
(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a tetrahydropyran moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: This step often involves the use of tetrahydropyranyl-protected intermediates, which are subsequently deprotected under acidic conditions.
Attachment of the Methanol Group: The methanol group can be introduced via nucleophilic substitution reactions using methanol or methanol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine or tetrahydropyran rings.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidine or tetrahydropyran rings.
Scientific Research Applications
Chemistry
In chemistry, (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of pyrrolidine and tetrahydropyran-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and tetrahydropyran rings may interact with enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidine): Lacks the methanol group, which may affect its reactivity and biological activity.
(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)ethanol: Contains an ethanol group instead of a methanol group, which may influence its solubility and reactivity.
(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol: The free base form without the hydrochloride salt, which may affect its stability and solubility.
Uniqueness
The presence of both the tetrahydropyran and pyrrolidine rings, along with the methanol group, makes (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[3-(oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-8-10(3-4-11-7-10)9-1-5-13-6-2-9;/h9,11-12H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSJCHRXTIGOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CCNC2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
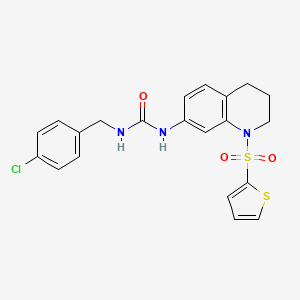


![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)
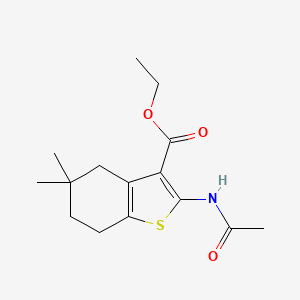
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)
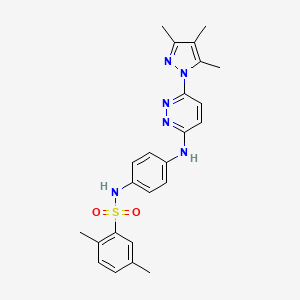
![2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline](/img/structure/B2373654.png)
![N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2373656.png)

